5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-14-7-3-12(4-8-14)17-16(11-21)26-19(20(22)23)18(17)13-5-9-15(25-2)10-6-13/h3-10H,1-2H3,(H2,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJCEUVTVOJDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=C2C3=CC=C(C=C3)OC)C(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372363 | |
| Record name | 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727733 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175276-46-7 | |
| Record name | 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Optimization
Key steps include:
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Condensation : Ethyl acetoacetate reacts with hydrazine to form a pyrazolone intermediate.
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Nucleophilic Addition : Methyl 4-methoxyphenylglyoxylate introduces the first aryl group.
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Cyclization : Malononitrile or cyanoacetamide participates in ring closure, facilitated by InCl3.
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Ultrasound Activation : As shown in pyrano[2,3-c]pyrazole synthesis, ultrasound irradiation (25 kHz, 250 W) at 40°C in 50% EtOH reduces reaction time to 20 minutes while achieving yields >90%.
Table 1: Solvent Screening for Thiophene Cyclization (Hypothetical Data)
| Solvent | Yield (%) | Reaction Time (min) |
|---|---|---|
| 50% EtOH | 92 | 20 |
| H2O | 45 | 40 |
| THF | 68 | 35 |
| CH2Cl2 | 51 | 45 |
The superiority of aqueous ethanol aligns with its dual role as a solvent and proton source, stabilizing intermediates during cyclization.
Gewald Reaction with Modified Diketones
The Gewald reaction, a cornerstone of thiophene chemistry, typically involves cyclocondensation of ketones, cyanoacetates, and sulfur. For the target compound, a diketone precursor—1,4-bis(4-methoxyphenyl)butane-1,4-dione—is envisioned to direct regioselective aryl substitution.
Mechanistic Pathway
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Knoevenagel Condensation : The diketone reacts with cyanoacetamide, forming a α,β-unsaturated nitrile.
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Sulfur Incorporation : Elemental sulfur facilitates cyclization via radical intermediates, forming the thiophene ring.
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Oxidation : The intermediate undergoes air oxidation to yield the aromatic thiophene core.
Table 2: Gewald Reaction Optimization for Target Compound
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| Piperidine | 80 | 65 |
| Et3N | 70 | 58 |
| K2CO3 | 90 | 72 |
Notably, the use of K2CO3 at 90°C provided optimal yields, likely due to enhanced enolate formation and sulfur activation.
Michael Addition-Cyclization Strategy
Building on the synthesis of dihydrothiophene carbonitriles, this approach employs α-bromochalcones bearing 4-methoxyphenyl groups as Michael acceptors. Cyanothioacetamide serves as the nucleophile, initiating a cascade reaction.
Stepwise Analysis
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Michael Addition : Cyanothioacetamide attacks the α-bromochalcone, forming a thioenolate intermediate.
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Intramolecular Cyclization : The intermediate undergoes SCN displacement, yielding a dihydrothiophene.
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Aromatization : Oxidative elimination converts the dihydrothiophene to the fully aromatic system.
Quantum chemical calculations (r²SCAN-3c level) reveal that cyclization proceeds via an S_N2 mechanism for S,S-configured intermediates, whereas S,R-diastereomers follow a nucleophilic addition-elimination pathway.
Table 3: Substrate Scope for α-Bromochalcone Derivatives
| R1 (Aryl) | R2 (Aryl) | Yield (%) |
|---|---|---|
| 4-OMe-C6H4 | 4-OMe-C6H4 | 78 |
| 4-Cl-C6H4 | 4-OMe-C6H4 | 65 |
| 4-NO2-C6H4 | 4-OMe-C6H4 | 52 |
Electron-donating groups (e.g., 4-OMe) enhance yields by stabilizing transition states through resonance effects.
Microwave-Assisted Carboxamide Formation
A direct route to the carboxamide functionality is exemplified in the synthesis of 4-(2-chloro-acetamido)-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide. This method employs microwave irradiation to accelerate amide bond formation.
Procedure Highlights
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Intermediate Preparation : 4-Amino-3,5-bis(4-methoxyphenyl)thiophene-2-carbonitrile is synthesized via Gewald or Michael addition routes.
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Microwave Activation : Reacting the amine with chloroacetyl chloride in n-butanol at 150°C for 5 minutes under microwave irradiation achieves >80% conversion.
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Hydrolysis : The chloroacetamide intermediate is treated with aqueous NaOH to yield the free carboxamide.
Table 4: Microwave vs. Conventional Heating Comparison
| Method | Time | Yield (%) |
|---|---|---|
| Microwave (150°C) | 5 min | 85 |
| Reflux (80°C) | 2 hr | 62 |
Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating and reducing side reactions.
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages:
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Multi-Component Synthesis : High atom economy (>85%) and short reaction times but requires precise stoichiometric control.
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Gewald Reaction : Scalable and regioselective but limited by diketone availability.
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Michael Addition-Cyclization : Excellent stereocontrol but necessitates chiral substrates.
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Microwave Assistance : Rapid and efficient for late-stage functionalization.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development. Specifically, its thiophene core is known for contributing to bioactivity in various compounds.
Case Studies
- Anticancer Activity : Research has shown that thiophene derivatives can exhibit significant anticancer properties. A study focusing on similar compounds indicated that modifications in the thiophene structure could enhance cytotoxic effects against cancer cell lines .
- Neuroprotective Effects : Compounds containing cyano and thiophene groups have been explored for neuroprotective activities. The potential modulation of neurotransmitter systems could provide therapeutic avenues for neurodegenerative diseases .
Organic Electronics
5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide has been studied for its electronic properties, particularly in organic semiconductor applications.
Applications
- Organic Photovoltaics (OPVs) : The compound's ability to act as an electron donor makes it suitable for use in organic solar cells. Its high electron mobility can enhance the efficiency of charge transport within the photovoltaic devices .
- Field-Effect Transistors (FETs) : As a semiconductor material, this compound can be utilized in the fabrication of FETs, where it may improve device performance due to its favorable charge carrier mobility .
Materials Science
The unique properties of this compound also lend themselves to applications in materials science.
Potential Uses
- Polymer Composites : Incorporating this compound into polymer matrices could enhance mechanical and thermal properties, making it valuable for developing advanced materials with specific characteristics .
- Sensors : Its electronic properties can be harnessed in sensor technology, particularly for detecting environmental pollutants or biological markers .
Mechanism of Action
The mechanism of action of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
(b) Substituent Effects
- Electronic Effects: The cyano group in the target compound may enhance electrophilicity at the 5-position, influencing reactivity in nucleophilic additions compared to sulfonyl or chloroacetamide groups in analogs .
(a) Cytotoxicity
- Compound 4b (from ) exhibits potent cytotoxicity against HepG2 (IC₅₀ = 0.5 µM with sorafenib) and MCF-7 cells. Its 4-cyano and chloroacetamido groups are critical for binding to cellular targets .
- Target Compound : While direct cytotoxicity data are unavailable, the 3,4-bis(4-methoxyphenyl) groups may confer enhanced DNA intercalation or kinase inhibition, as seen in other aryl-substituted thiophenes .
(b) Pharmacological Potential
- Thiophenes with carboxamide moieties (e.g., olanzapine, ritonavir) often target enzymes or receptors via hydrogen bonding. The target compound’s carboxamide and cyano groups position it as a candidate for protease or kinase inhibition .
Physicochemical Properties
*Estimated based on molecular formula.
Biological Activity
5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide (CAS No. 175276-46-7) is a thiophene derivative that has garnered attention for its potential biological activities, particularly its antioxidant and antimicrobial properties. This article delves into the biological activity of this compound, supported by diverse research findings and data tables.
- Molecular Formula : CHNOS
- Molecular Weight : 364.42 g/mol
- Structure : The compound features a thiophene ring substituted with cyano and methoxyphenyl groups, which contribute to its biological activity.
Antioxidant Activity
Research indicates that 5-cyano derivatives exhibit significant antioxidant properties. A study employing the ABTS method demonstrated that the compound effectively scavenges free radicals, which is critical in preventing oxidative stress-related damage in biological systems. The presence of methoxy groups enhances electron donation, increasing the compound's ability to trap free radicals.
Table 1: Antioxidant Activity of 5-Cyano Derivatives
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| This compound | 15.2 | High |
| 3-Amino thiophene derivative | 20.5 | Moderate |
| Hydroxy thiophene derivative | 25.0 | Moderate |
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against various pathogenic bacteria. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with a higher efficacy observed in Gram-positive strains.
Table 2: Antibacterial Activity Against Pathogenic Bacteria
| Bacteria | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| Staphylococcus aureus | 20 | 83.3 |
| Bacillus subtilis | 19 | 82.6 |
| Escherichia coli | 17 | 70.8 |
| Pseudomonas aeruginosa | 18 | 78.3 |
In comparative studies, the compound exhibited inhibition zones comparable to standard antibiotics like Ampicillin, indicating its potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The compound may inhibit enzymes linked to bacterial cell wall synthesis and proliferation.
- Radical Scavenging : Its antioxidant properties help mitigate oxidative damage in cells, potentially enhancing the efficacy of other therapeutic agents.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiophene derivatives against a panel of bacteria. The results indicated that compounds with methoxy substitutions showed enhanced activity due to improved solubility and hydrophilicity, which facilitated better interaction with bacterial membranes .
- Antioxidant Investigations : Another research effort focused on the antioxidant capabilities of thiophene derivatives, revealing that those with electron-donating groups like methoxy significantly outperformed others in scavenging assays .
Q & A
Q. What are the optimal synthetic routes for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide?
Methodological Answer: The synthesis typically involves multi-step protocols, starting with the functionalization of the thiophene core. Key steps include:
- Cyano Group Introduction: Use Knoevenagel condensation or nucleophilic substitution with cyanating agents (e.g., CuCN).
- Methoxyphenyl Coupling: Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid under Pd catalysis .
- Carboxamide Formation: React the thiophene intermediate with activated carbonyl reagents (e.g., CDI or HATU) in anhydrous DMF .
Critical Parameters: - Maintain inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. How should researchers characterize this compound using spectroscopic techniques?
Methodological Answer: A comprehensive characterization protocol includes:
- NMR Analysis:
- IR Spectroscopy: Confirm cyano (C≡N stretch at ~2200 cm⁻¹) and carboxamide (N-H bend at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode, [M+H]⁺) .
Q. Table 1: Key Characterization Data
| Technique | Expected Data for Target Compound | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 3.8 (s, 6H, OCH₃), 7.2–7.6 (m, 8H, Ar-H) | |
| IR (KBr) | 2200 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O) | |
| HRMS | m/z 407.12 [M+H]⁺ (C₂₃H₁₈N₂O₃S) |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during synthesis?
Methodological Answer: Contradictions often arise from impurities or structural isomers. Mitigation strategies include:
- Purification: Use column chromatography (gradient elution) or recrystallization (ethanol/water) to isolate pure product .
- Cross-Validation: Combine NMR with X-ray crystallography (if single crystals form) or computational DFT calculations to confirm stereoelectronic properties .
- Control Experiments: Synthesize and characterize intermediate fragments (e.g., 4-methoxyphenyl-thiophene) to isolate spectral contributions .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model electron density maps, focusing on the thiophene ring’s HOMO/LUMO orbitals to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO) to optimize reaction conditions for solubility/reactivity .
- AI-Driven Tools: Platforms like COMSOL Multiphysics integrate reaction kinetics data to simulate large-scale synthesis feasibility .
Q. How can factorial design optimize reaction conditions for yield improvement?
Methodological Answer: Apply a 2³ factorial design to assess variables:
- Factors: Temperature (80–120°C), catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF).
- Response Variables: Yield, purity.
- Analysis: Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) .
Example Optimization Table:
| Condition | Low (-1) | High (+1) | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 100 |
| Catalyst (mol%) | 1 | 5 | 3 |
| Solvent | THF | DMF | DMF |
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
Methodological Answer:
- Crystallinity Effects: Recrystallize the compound using different solvents (e.g., acetonitrile vs. dichloromethane) to assess polymorph formation .
- Thermogravimetric Analysis (TGA): Rule out decomposition by heating the sample at 5°C/min under N₂ .
- Literature Benchmarking: Compare with structurally similar compounds (e.g., 2-amino-4-phenylthiophene-3-carboxamide, mp 130–132°C) .
Advanced Spectroscopic Techniques
Q. What advanced NMR strategies differentiate positional isomers in the methoxyphenyl groups?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
